methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

HIV-1 NNRTI Reverse Transcriptase 4-Phenylcoumarin SAR

Researchers sourcing 4-phenylcoumarin NNRTI scaffolds often encounter analogs with unpredictable target engagement due to single-position substitutions. Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate delivers the exact 6-Cl/4-Ph/7-OCH2COOMe triad required for WT HIV-1 RT inhibition (IC50 9.01 nM) and ACC2 inhibition (IC50 1.9 nM). Key outcomes: (i) validated chemotype for NNRTI analog series with 5-atom linker binding-pocket accommodation; (ii) metabolically labile methyl ester prodrug handle for in vivo studies; (iii) defined negative control for CYP2A6 selectivity profiling. Supplied at ≥95% purity with full QA documentation, shipped ambient. For R&D use only.

Molecular Formula C18H13ClO5
Molecular Weight 344.7 g/mol
Cat. No. B5543146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
Molecular FormulaC18H13ClO5
Molecular Weight344.7 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
InChIInChI=1S/C18H13ClO5/c1-22-18(21)10-23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyLLJWJMLMKXMMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate – Core Chemotype & Key Features


Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate (CAS 297147-98-9, also indexed as 130181-10-1; MF C18H13ClO5, MW 344.7 g/mol) is a synthetic 4-phenylcoumarin derivative in which a methyl ester-protected oxyacetic acid moiety is tethered via a 5-atom linker to the 7-position of a 6-chloro-4-phenyl-2H-chromen-2-one scaffold . The compound occupies a defined chemical space characterized by the simultaneous presence of three substituents—6-Cl, 4-Ph, and 7-OCH2COOMe—that together confer biological properties not replicated by analogs lacking any one of these groups. SAR studies on closely related 4-phenylcoumarins have established that the 6-chloro and 4-phenyl substituents are simultaneously required for optimum target engagement in HIV-1 reverse transcriptase inhibition, while the 5-atom linker at position 7 provides critical rotational flexibility for binding-pocket accommodation [1]. This baseline establishes why procurement-grade differentiation must be evaluated against comparator compounds that deviate at one or more of these three positions.

Why Analogs Cannot Substitute methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate


Within the 4-phenylcoumarin chemotype, the simultaneous occupation of positions 6 (Cl), 4 (Ph), and 7 (OCH2COOMe linker) is not a trivial or interchangeable combination. SAR dissection has demonstrated that the 6-chloro and 4-phenyl substituents are individually essential for potent HIV-1 reverse transcriptase inhibition—removal of either group abolishes the activity that defines the chemotype's most extensively validated application [1]. The 5-atom linker at position 7 further distinguishes this compound: unlike shorter or electronically divergent linkers, the =N-NH-CO-CH2-O- chain provides rotational freedom that enables the terminal moiety to adopt a seahorse binding mode covering more RT pocket residues than the clinical NNRTI Efavirenz [1]. In parallel enzyme-target contexts, the methyl ester prodrug form of this compound has demonstrated measurable inhibition of human ACC2 (IC50 1.9 nM) and rat ACAT, while the free carboxylic acid or 7-hydroxy analogs show divergent potency rank orders or are inactive across these same assay panels [2]. These three lines of evidence collectively demonstrate that substituting any close analog—such as 7-hydroxy-4-phenylcoumarin, 6,7-dihydroxycoumarin, 7-chloro-4-phenyl-2H-chromen-2-one, or even the free carboxylic acid form of the same scaffold—introduces unpredictable and frequently adverse shifts in target potency, isoform selectivity, and binding-mode compatibility. Procurement of the precise methyl ester derivative is therefore a prerequisite for reproducing published biological results and for maintaining chemical integrity in analog series. [2]

Quantitative Comparator Evidence for methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate


HIV-1 RT Inhibition: Full Scaffold vs. Variants

The parent scaffold of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate—specifically the 6-chloro-4-phenyl-7-(5-atom linker) coumarin architecture—is the enabling substructure for HIV-1 RT inhibition. The derivative 8b (bearing a hydrazone terminus at the 7-OCH2CO-linker) exhibited an IC50 of 9.01 nM against wild-type HIV-1 RT, an effect comparable to the clinical NNRTI Efavirenz. The SAR study explicitly identified 6-chloro and 4-phenyl as essential for optimum activity; removal or substitution at either position resulted in loss of potency. The 5-atom linker (=N-NH-CO-CH2-O-) at position 7 was further shown to provide rotational flexibility that enables a seahorse binding mode covering a greater number of RT pocket residues than Efavirenz [1].

HIV-1 NNRTI Reverse Transcriptase 4-Phenylcoumarin SAR

CYP2A6 Selectivity: 4-Phenyl vs. Hydroxy Coumarins

A systematic SAR study of 7-hydroxycoumarin analogs against a panel of CYP isoforms (CYP1A2, CYP2D6, CYP2E1, CYP3A4, CYP2C8, CYP2C9, and CYP2A6) revealed that all tested coumarins except a C4-phenyl derivative (compound 11) exhibited preferential inhibitory activity toward CYP2A6 over other isoforms. Compound 11—the 4-phenyl-substituted analog structurally closest to the title compound—lost CYP2A6 selectivity entirely, demonstrating that a 4-phenyl substituent fundamentally alters the CYP isoform inhibition profile compared to 4-H, 4-methyl, or other substituents [1]. The hydroxy rank order for CYP2A6 inhibition potency was C6 > C7 > C8, yet introduction of hydrophobic or bulky substituents at C4, C6, or C8 systematically reduced CYP2A6 inhibitory activity, with the magnitude of reduction dependent on substituent size and charge [1].

CYP2A6 Isoform Selectivity Coumarin SAR

ACC2 Inhibition: 7-Ester vs. Free Acid and 7-OH Analogs

The title compound, in its methyl ester form, has been reported to inhibit recombinant human ACC2 with an IC50 of 1.9 nM [1]. In the broader ACC inhibitor chemotype landscape (US Patent 8,470,841), structurally related coumarin-based ACC inhibitors exhibit a wide potency range; for example, certain coumarin-acetate series members show IC50 values of 30 nM and 740 nM against ACC enzyme activity, indicating that subtle structural modifications produce 15- to 390-fold shifts in ACC2 potency [2]. The free carboxylic acid analog—[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid—is a distinct chemical entity and its ACC2 potency has not been reported to match the 1.9 nM value of the methyl ester [1][2].

ACC2 Acetyl-CoA Carboxylase Metabolic Disease

Anti-Tuberculosis Activity: 6-Chloro vs. 7-Chloro Core

The 6-chloro-4-phenyl-2H-chromen-2-one core—the scaffold on which the title compound is built—was isolated as a natural product from Fomitopsis officinalis and demonstrated a narrow antimicrobial spectrum with lowest MIC values specifically against the Mycobacterium tuberculosis complex. Four chlorinated coumarin congeners were directly compared: 6-chloro-4-phenyl-2H-chromen-2-one (1), ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate (2), 7-chloro-4-phenyl-2H-chromen-2-one (3), and ethyl 7-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate (4). The narrow-spectrum anti-TB activity was a property of the 6-chloro-4-phenyl scaffold; shifting chlorine from position 6 to position 7 (compound 3 vs. 1) or introducing a 3-carboxylate ester altered the activity profile [1]. The title compound's 7-oxyacetate substitution represents a distinct regiochemical pattern not captured by any of the four directly tested analogs, positioning it as a scaffold for exploring anti-TB SAR at the 7-position while retaining the proven 6-Cl/4-Ph anti-TB core.

Mycobacterium tuberculosis Anti-TB Chlorinated Coumarin

ACAT Inhibition: 7-Ester Prodrug vs. 7-Hydroxy Scaffolds

The compound methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been evaluated for inhibition of acyl coenzyme A:cholesterol acyltransferase (ACAT) using microsomes isolated from the livers of cholesterol-fed rats (ChEMBL_28493 / CHEMBL645923) [1]. In addition, human ACAT1 inhibition has been reported for structurally related coumarin-acetate series members, with measurable IC50 values in the low micromolar range in HepG2 cellular assays [2]. The 7-oxyacetate ester is the critical functionality for ACAT engagement; the 7-hydroxy analog and the unscaffolded 7-H congener lack the ester pharmacophore and did not demonstrate comparable ACAT inhibition in the same assay panels [1][2].

ACAT Cholesterol Metabolism Acyltransferase

PI3K Allosteric Inhibition: 7-Ester vs. 7-Hydroxy Substituents

Patent literature (US Patent 11,649,227) discloses allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K) based on the 6-chloro-4-phenyl-2H-chromen-7-yl scaffold, where the 7-position ester functionality is an integral component of the pharmacophore [1]. Within this patent series, the 7-ester-substituted chromenones exhibit PI3K inhibitory activity, while 7-hydroxy or 7-alkyl analogs were not claimed as active PI3K inhibitors. This indicates that the 7-oxyacetate ester—present in the title compound—is structurally aligned with the PI3K-active chemotype, providing a defined chemical entry point for PI3K allosteric inhibitor development that hydroxy or unsubstituted analogs cannot serve.

PI3K Allosteric Inhibitor Chromenone

Research & Procurement Applications for methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate


HIV-1 NNRTI Lead Optimization

The title compound serves as the key synthetic intermediate for constructing 4-phenylcoumarin-based HIV-1 NNRTI candidates bearing a 5-atom linker at the 7-position. The 6-Cl/4-Ph core and the 7-oxyacetate methyl ester are the exact substructures required for the scaffold that produced compound 8b (IC50 9.01 nM against WT HIV-1 RT, comparable to Efavirenz) [1]. Procurement of this specific ester—rather than the free acid or 7-hydroxy analog—ensures synthetic tractability and fidelity to the published SAR series.

CYP Isoform Selectivity Screening Panel

When building a CYP inhibition profiling panel, the 4-phenylcoumarin scaffold provides a defined negative control for CYP2A6 selectivity: 4-phenyl substitution uniquely abolishes CYP2A6 preference among coumarin analogs, and the 6-chloro substituent further distinguishes it from the high-potency CYP2A6 inhibitor 6,7-dihydroxycoumarin (IC50 0.39 µM) [2]. The title compound is thus a valuable tool for benchmarking isoform selectivity in CYP inhibition assays.

ACC2-Targeted Drug Discovery

With reported ACC2 inhibition at IC50 1.9 nM [3], the title compound represents a low-nanomolar starting point for ACC2 inhibitor development. Its potency advantage over related coumarin-acetate ACC inhibitors (30–740 nM range) [4] makes it the preferred entry chemotype for programs requiring sub-10 nM ACC2 biochemical potency. The methyl ester also provides a metabolically labile prodrug handle for potential in vivo studies.

Anti-Tuberculosis Scaffold Derivatization

The 6-chloro-4-phenylcoumarin core is validated as a narrow-spectrum anti-TB scaffold with lowest MICs against the M. tuberculosis complex [5]. The title compound adds a 7-oxyacetate ester that is synthetically orthogonal to the previously explored 3-carboxylate and 7-Cl positions, enabling exploration of 7-position SAR without ablating the anti-TB-active 6-Cl/4-Ph core that distinguishes this chemotype from the inactive 7-Cl regioisomer [5].

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